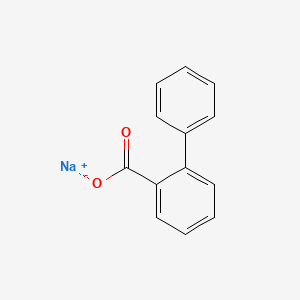

p-Phenylbenzoic acid, sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of p-Phenylbenzoic acid, sodium salt typically involves the neutralization of p-Phenylbenzoic acid with a sodium base such as sodium hydroxide. The reaction can be represented as follows:

C13H10O2+NaOH→C13H9NaO2+H2O

In this reaction, p-Phenylbenzoic acid reacts with sodium hydroxide to form the sodium salt and water. The reaction is usually carried out in an aqueous medium under controlled temperature conditions to ensure complete neutralization.

Industrial Production Methods

Industrial production of this compound may involve large-scale neutralization processes using automated reactors. The process includes the dissolution of p-Phenylbenzoic acid in water, followed by the gradual addition of sodium hydroxide solution while maintaining the temperature and pH. The resulting solution is then concentrated and crystallized to obtain the pure sodium salt.

Chemical Reactions Analysis

Types of Reactions

p-Phenylbenzoic acid, sodium salt undergoes various chemical reactions, including:

Neutralization: As described in the preparation methods, it reacts with acids to form p-Phenylbenzoic acid.

Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nitration: Using a mixture of concentrated nitric acid and sulfuric acid.

Sulfonation: Using concentrated sulfuric acid or oleum.

Halogenation: Using halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

Nitration: Formation of nitro derivatives such as 4-nitro-p-Phenylbenzoic acid.

Sulfonation: Formation of sulfonic acid derivatives.

Halogenation: Formation of halogenated derivatives like 4-chloro-p-Phenylbenzoic acid.

Scientific Research Applications

p-Phenylbenzoic acid, sodium salt has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its effects on cellular processes and as a model compound for understanding the behavior of similar aromatic compounds.

Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of p-Phenylbenzoic acid, sodium salt involves its interaction with cellular components. It can affect enzymatic activities by acting as an inhibitor or activator, depending on the specific enzyme and conditions. The compound may also interact with cellular membranes, influencing membrane permeability and transport processes.

Comparison with Similar Compounds

Similar Compounds

Benzoic Acid: A simpler aromatic carboxylic acid with a single benzene ring.

p-Toluic Acid: Similar structure but with a methyl group instead of a phenyl group.

Biphenyl-4-carboxylic Acid: Similar structure with an additional benzene ring.

Uniqueness

p-Phenylbenzoic acid, sodium salt is unique due to the presence of both a carboxyl group and a phenyl group on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Biological Activity

p-Phenylbenzoic acid, sodium salt (CAS Number: 23678831) is a sodium salt derivative of p-phenylbenzoic acid, a compound known for its various biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on specific biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C13H9NaO2. It features a phenyl group attached to a benzoic acid moiety, which contributes to its biological activity. The sodium salt form enhances its solubility in aqueous environments, making it more bioavailable for biological interactions.

Mechanisms of Biological Activity

-

Tyrosinase Inhibition :

- p-Phenylbenzoic acid and its derivatives have been studied for their inhibitory effects on mushroom tyrosinase, an enzyme involved in melanin biosynthesis. Tyrosinase inhibition is significant in cosmetic applications for skin lightening and treating hyperpigmentation.

- Research Findings :

- A study indicated that 3-phenylbenzoic acid exhibited potent noncompetitive inhibition against monophenolase activity of tyrosinase with an IC50 value of 6.97 µM .

- In silico docking studies revealed that the carboxylic acid group can chelate with cupric ions in the active site of tyrosinase, enhancing inhibitory activity .

-

Anti-inflammatory Effects :

- The compound has been investigated for its potential anti-inflammatory properties through modulation of signaling pathways involved in inflammation.

- Case Study : A structure-guided modification study identified derivatives that act as antagonists to the P2Y14 receptor, which mediates inflammatory responses. These modifications enhance the anti-inflammatory potential of the compounds derived from p-phenylbenzoic acid .

Biological Activity Data Table

| Biological Activity | Mechanism | IC50/Effect | Reference |

|---|---|---|---|

| Tyrosinase Inhibition | Noncompetitive inhibition | IC50 = 6.97 µM | |

| Anti-inflammatory | P2Y14 receptor antagonism | High affinity |

Safety and Toxicity

Safety assessments indicate that this compound has a favorable safety profile when used within recommended concentrations. However, detailed toxicity studies are necessary to establish safe dosage levels for therapeutic applications.

Properties

CAS No. |

66642-03-3 |

|---|---|

Molecular Formula |

C13H9NaO2 |

Molecular Weight |

220.20 g/mol |

IUPAC Name |

sodium;2-phenylbenzoate |

InChI |

InChI=1S/C13H10O2.Na/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9H,(H,14,15);/q;+1/p-1 |

InChI Key |

YOYVXVLOSQBCMA-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.